molecular formula C14H19NO2S B2974153 N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanecarboxamide CAS No. 1203012-21-8

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanecarboxamide

Cat. No.: B2974153
CAS No.: 1203012-21-8
M. Wt: 265.37
InChI Key: RTDNOLQRSFQRFF-UHFFFAOYSA-N
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Description

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanecarboxamide is a synthetic compound that features a thiophene ring, an oxane ring, and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring through ring-forming multicomponent reactions . The oxane ring can be synthesized via cyclization reactions involving appropriate precursors. The final step involves coupling the thiophene-oxane intermediate with cyclopropanecarboxamide using reagents such as organoboron compounds in Suzuki–Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxane ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The cyclopropane carboxamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Substituted cyclopropane carboxamides.

Scientific Research Applications

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}cyclopropanecarboxamide is unique due to its specific combination of a thiophene ring, an oxane ring, and a cyclopropane carboxamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c16-13(11-3-4-11)15-10-14(5-7-17-8-6-14)12-2-1-9-18-12/h1-2,9,11H,3-8,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDNOLQRSFQRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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